5-Amino-4-chloropyrimidine

Descripción

The exact mass of the compound 5-Amino-4-chloropyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-4-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

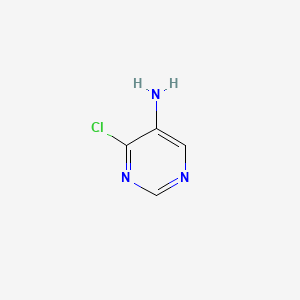

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMCUVJFRBVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539706 | |

| Record name | 4-Chloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-78-5 | |

| Record name | 4-Chloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chloropyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an electron-donating amino group and an electron-withdrawing chlorine atom on the pyrimidine core, imparts a versatile reactivity profile. This makes it a sought-after intermediate in the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies. This guide provides a comprehensive overview of the core physicochemical characteristics of 5-Amino-4-chloropyrimidine, supported by established analytical methodologies.

Molecular Structure and Properties

The foundational attributes of 5-Amino-4-chloropyrimidine are summarized in the table below. These properties are fundamental to its identity and behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | [2] |

| Molecular Weight | 129.55 g/mol | [2] |

| CAS Number | 54660-78-5 | [2] |

| Appearance | White to yellow to orange crystalline powder | [3][4] |

| Melting Point | 110-116 °C | [5] |

The structure of 5-Amino-4-chloropyrimidine is depicted in the following diagram:

Caption: Chemical structure of 5-Amino-4-chloropyrimidine.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Amino-4-chloropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amino protons. The chemical shifts are influenced by the electronic effects of the chlorine and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon attached to the chlorine atom will be significantly influenced by its electronegativity.[6][7]

A general workflow for acquiring high-quality NMR data is as follows:

Caption: A standardized workflow for NMR analysis.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying key functional groups.[8] The FTIR spectrum of 5-Amino-4-chloropyrimidine is expected to exhibit characteristic absorption bands:

-

N-H stretching: Two sharp bands in the 3500-3300 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N and C=C stretching: Vibrations within the 1650-1450 cm⁻¹ range, characteristic of the pyrimidine ring.[8]

-

C-Cl stretching: A band in the lower frequency region, typically around 800-600 cm⁻¹, indicating the presence of the carbon-chlorine bond.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring and its substituents will give rise to characteristic absorption maxima in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Solubility Profile

The solubility of 5-Amino-4-chloropyrimidine in various solvents is a critical parameter for its use in synthesis and formulation. While specific quantitative data is not widely published, a general understanding can be inferred from its structure. The presence of the polar amino group suggests some solubility in polar solvents, while the chlorinated pyrimidine ring introduces lipophilic character.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[9]

-

Preparation: Add an excess amount of 5-Amino-4-chloropyrimidine to a known volume of the test solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Acidity and Basicity (pKa)

The pKa value(s) of 5-Amino-4-chloropyrimidine are crucial for understanding its ionization state at different pH values, which influences its solubility, reactivity, and biological activity. The pyrimidine nitrogens are weakly basic, and the amino group also contributes to the basicity.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining pKa values.[10][11]

-

Sample Preparation: Dissolve a precisely weighed amount of 5-Amino-4-chloropyrimidine in a suitable solvent (e.g., water or a water-cosolvent mixture). The ionic strength of the solution should be maintained with a background electrolyte like 0.15 M KCl.[10]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve or by analyzing the first and second derivatives of the curve to identify the inflection points.[10][12]

Thermal Stability

The thermal stability of 5-Amino-4-chloropyrimidine is important for its safe handling, storage, and use in reactions at elevated temperatures.

Experimental Protocol for Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability.[13][14]

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) into a TGA or DSC pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The TGA instrument records the change in mass as a function of temperature. The onset of mass loss indicates the decomposition temperature.[15]

-

DSC Analysis: Heat the sample under a controlled atmosphere. The DSC instrument measures the heat flow to or from the sample as a function of temperature. Endothermic peaks correspond to melting, while exothermic peaks can indicate decomposition.

Reactivity and Stability

The reactivity of 5-Amino-4-chloropyrimidine is dominated by the pyrimidine ring's electron-deficient nature and the presence of the amino and chloro substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is an excellent leaving group and is susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This is a common and powerful method for introducing diverse functionalities onto the pyrimidine scaffold.[16][17] The amino group at the 5-position can influence the regioselectivity of these reactions.

-

Electrophilic Reactions: The amino group can react with electrophiles, although the electron-withdrawing nature of the pyrimidine ring can modulate its reactivity.[18]

-

Stability: 5-Amino-4-chloropyrimidine is reported to be sensitive to light, air, and moisture.[3] Therefore, it should be stored under an inert atmosphere, protected from light, and in a cool, dry place. Hydrolytic stability should be considered, especially under acidic or basic conditions, where the chloro group may be susceptible to hydrolysis. Photostability studies, as outlined by ICH guidelines, can be conducted to assess its stability under light exposure.[19]

Safety and Handling

5-Amino-4-chloropyrimidine is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Amino-4-chloropyrimidine is a fundamentally important building block in modern chemical and pharmaceutical research. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use. The provided experimental protocols offer a framework for researchers to obtain precise data for their specific applications, thereby facilitating the development of novel and impactful molecules.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-4-chloropyrimidine | 54660-78-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. H66671.06 [thermofisher.com]

- 5. 5-AMINO-4-CHLOROPYRIMIDINE CAS#: 54660-78-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scite.ai [scite.ai]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

An In-Depth Technical Guide to 5-Amino-4-chloropyrimidine: A Cornerstone in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

5-Amino-4-chloropyrimidine (CAS Number: 54660-78-5) has emerged as a pivotal building block in the landscape of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the unique arrangement of its functional groups: a nucleophilic amino group and a reactive chloro substituent on an electron-deficient pyrimidine core. This configuration provides a versatile platform for a diverse array of chemical transformations, enabling the construction of complex molecular architectures with precision and efficiency.[1][2] In the relentless pursuit of novel therapeutics, particularly in the realms of oncology and virology, this compound serves as a cornerstone for the synthesis of potent kinase inhibitors and other biologically active molecules.[1][3] Similarly, in the agrochemical sector, it is a key intermediate in the development of advanced fungicides and herbicides, contributing to enhanced crop protection and productivity.[2] This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of 5-Amino-4-chloropyrimidine, delving into its synthesis, reactivity, and applications, supported by detailed experimental insights and protocols.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its safe and effective utilization in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 54660-78-5 | |

| Molecular Formula | C₄H₄ClN₃ | |

| Molecular Weight | 129.55 g/mol | |

| Appearance | Solid | |

| Melting Point | 111-116 °C | |

| Storage Temperature | 2-8°C |

Safety and Handling: 5-Amino-4-chloropyrimidine is classified as harmful if swallowed and causes serious eye damage.[4] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols. Standard laboratory safety procedures should be strictly adhered to when working with this reagent.

Synthesis of 5-Amino-4-chloropyrimidine: A Mechanistic Approach

While various synthetic routes to chloropyrimidines exist, a common and effective strategy for the preparation of 5-Amino-4-chloropyrimidine involves the chlorination of a corresponding hydroxypyrimidine precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or as part of a Vilsmeier-Haack type reagent.

The rationale for this approach lies in the conversion of the hydroxyl group, a poor leaving group, into a more reactive intermediate that is readily displaced by a chloride ion. The Vilsmeier-Haack-Arnold reagent, generated in situ from a suitable amide (like dimethylformamide, DMF) and POCl₃, is particularly effective for this purpose.[5]

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[5][6]

Materials:

-

5-Aminopyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminopyrimidin-4-ol (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Cautiously add phosphorus oxychloride (3.0-5.0 eq) to the suspension. Subsequently, add dimethylformamide (catalytic amount) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Amino-4-chloropyrimidine.

Caption: Synthetic workflow for 5-Amino-4-chloropyrimidine.

The Reactivity Landscape: A Tale of Two Functional Groups

The synthetic utility of 5-Amino-4-chloropyrimidine is dictated by the interplay of its two key functional groups. The chlorine atom at the C4 position is an excellent leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring facilitates this reaction. Concurrently, the amino group at the C5 position can participate in various transformations, although its nucleophilicity is somewhat attenuated by the electron-withdrawing pyrimidine ring.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

SₙAr is the most prominent reaction pathway for 5-Amino-4-chloropyrimidine, allowing for the introduction of a wide range of substituents. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: General mechanism of SₙAr on 5-Amino-4-chloropyrimidine.

1. Amination: Reaction with primary or secondary amines is a common strategy to introduce diverse amino functionalities, which is particularly relevant in the synthesis of kinase inhibitors.

-

Experimental Protocol (General):

-

Dissolve 5-Amino-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., propanol, DMF, or dioxane).

-

Add the desired amine (1.0-1.5 eq) and a base (e.g., triethylamine, DIPEA, or K₂CO₃) (1.5-2.0 eq).

-

Heat the mixture, often using microwave irradiation to accelerate the reaction (typically 120-140 °C for 15-30 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and perform an aqueous work-up, followed by extraction and purification.

-

2. Reactions with O- and S-Nucleophiles: Alcohols and thiols can also displace the chlorine atom, typically after conversion to their more nucleophilic alkoxide or thiolate forms by treatment with a base.

| Nucleophile | Reagents/Conditions | Product Type |

| Primary/Secondary Amines | Base (e.g., TEA, DIPEA), Solvent (e.g., Propanol, DMF), Heat (conventional or microwave) | 4-Amino-substituted pyrimidines |

| Alcohols | Strong Base (e.g., NaH, NaOMe), Anhydrous Solvent (e.g., THF, DMF) | 4-Alkoxy-substituted pyrimidines |

| Thiols | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Ethanol) | 4-Thioether-substituted pyrimidines |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also enables participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties at the C4 position, a key transformation in the synthesis of many pharmaceutical agents.

-

Typical Suzuki-Miyaura Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Boronic Acid/Ester: The desired aryl or heteroaryl boronic acid or ester.

-

Caption: General workflow for Suzuki coupling.

Characterization and Analytical Methods

Unambiguous characterization of 5-Amino-4-chloropyrimidine is crucial to ensure its purity and confirm its identity before use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electronic environment of the ring.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom will appear at a characteristic downfield shift.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (129.55 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the pyrimidine ring.[7]

Applications in Drug Discovery and Beyond

The true value of 5-Amino-4-chloropyrimidine is realized in its application as a versatile intermediate.

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. By reacting 5-Amino-4-chloropyrimidine with various amines and other nucleophiles, extensive libraries of compounds can be generated for screening against different kinases implicated in cancer and other diseases.[3]

-

Antiviral Agents: The pyrimidine core is fundamental to the structure of nucleosides, and derivatives of 5-Amino-4-chloropyrimidine are used to synthesize novel nucleoside and non-nucleoside analogues with potential antiviral activity.[1]

-

Agrochemicals: In agrochemical research, this compound is used to create new herbicides and fungicides with improved efficacy and environmental profiles.[2]

Conclusion

5-Amino-4-chloropyrimidine is more than just a chemical reagent; it is a strategic tool for innovation in the chemical and life sciences. Its predictable reactivity, combined with the versatility of its functional groups, provides a reliable and efficient platform for the synthesis of a vast array of complex and valuable molecules. This guide has provided a technical framework for understanding and utilizing this important compound, from its synthesis and characterization to its key applications. As the demand for novel pharmaceuticals and advanced agrochemicals continues to grow, the importance of foundational building blocks like 5-Amino-4-chloropyrimidine will undoubtedly continue to expand.

References

-

Štěpánková, Š., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(9), 11046-11061. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Amino-4,6-dichloropyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-4-chloropyrimidine. In PubChem Compound Database. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Amino-4-chloropyrimidine CAS 54660-78-5: Synthesis Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Gomaa, M. A. M. (2018). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. Retrieved from [Link]

-

Hutchinson, J. P., et al. (2019). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 56(1), 227-234. Available at: [Link]

-

Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2012). An improved synthesis of 2‐amino‐5‐[(4‐chlorophenyl)thio]‐4‐morpholinopyrimidine (BW 394U) — A potential antisenility agent. Journal of Heterocyclic Chemistry, 49(4), 859-863. Retrieved from [Link]

-

Hafez, H. N., et al. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Serbian Chemical Society, 81(10), 1145-1160. Available at: [Link]

- U.S. Patent No. 5,525,724. (1996). Process for the preparation of chloropyrimidines. Google Patents.

-

Bakunov, S. A., et al. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2012(5), 231-243. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 5-Amino-4-chloropyrimidine, 97.0+%. Retrieved from [Link]

-

Ryabukhin, S. V., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2872. Available at: [Link]

-

Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(2), 154-164. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(45), 29285-29302. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chen, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1466. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidin-5-amine. In PubChem Compound Database. Retrieved from [Link]

-

El-Bindary, A. A., et al. (2013). 1H NMR spectra for: (a) 4-Aminoantipyrine and (b) zinc complex. ResearchGate. Retrieved from [Link]

Sources

- 1. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

An In-Depth Technical Guide to 5-Amino-4-chloropyrimidine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of medicinal and agricultural chemistry, the pyrimidine scaffold stands as a "privileged structure," a core molecular framework that consistently appears in biologically active compounds.[1] Within this family, 5-Amino-4-chloropyrimidine (CAS No: 54660-78-5) has emerged as a particularly valuable and versatile building block. Its strategic importance lies in its bifunctional nature: a reactive chlorine atom at the 4-position, prime for nucleophilic substitution and cross-coupling reactions, and an amino group at the 5-position, which can be modified or used to direct further reactions and provide crucial hydrogen bonding interactions with biological targets.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, consolidating the core physicochemical properties, plausible synthetic routes, chemical reactivity, and key applications of this important intermediate. The narrative emphasizes the causality behind its utility, grounding its role in the fundamental principles of organic and medicinal chemistry.

Section 1: Core Physicochemical and Molecular Properties

A comprehensive understanding of a compound's properties is the foundation of its effective application in research and development. 5-Amino-4-chloropyrimidine is typically a solid, with its color ranging from white to pale brown, contingent on its purity.[2]

Key quantitative data for this compound are summarized in the table below. It is critical to note that while fundamental properties like molecular weight are well-established, others such as logP and pKa are primarily available as computed or predicted values, which serve as excellent estimations for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃ | [2][3] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| CAS Number | 54660-78-5 | [3] |

| IUPAC Name | 4-chloropyrimidin-5-amine | [3] |

| Synonyms | 4-Chloro-5-aminopyrimidine, 5-Amino-6-chloropyrimidine | [3] |

| Appearance | White to pale yellow or brown solid/crystalline powder | [2][4] |

| Melting Point | 111-116 °C; 108 °C (decomposition) | [2] |

| Computed XLogP3 | 0.5 | [3] |

| Predicted pKa | 1.30 ± 0.16 | [5] |

Solubility Profile: Specific quantitative solubility data (e.g., in g/L) is not extensively reported in peer-reviewed literature. However, based on its molecular structure—which includes a polar amino group and a nitrogenous heterocyclic core—it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its solubility in water is likely to be limited but can be influenced by pH.

Section 2: Synthesis and Purification

The synthesis of functionalized pyrimidines often involves building upon a pre-existing pyrimidine ring. A plausible and chemically sound route to 5-Amino-4-chloropyrimidine involves the strategic functionalization of a 4,5-diaminopyrimidine precursor. The key transformation is a Sandmeyer-type reaction, where one of the amino groups is converted into a chloro group via a diazonium salt intermediate.

Sources

- 1. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]

- 2. 5-Amino-4-chloropyrimidine 97 54660-78-5 [sigmaaldrich.com]

- 3. 5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-4-chloropyrimidine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 5-Amino-4-chloropyrimidine in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of 5-Amino-4-chloropyrimidine, a key heterocyclic building block in pharmaceutical and chemical synthesis. Recognizing the scarcity of published quantitative solubility data for this compound, this document empowers researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to systematically measure and interpret its solubility profile. We delve into the physicochemical properties that govern solubility, present a robust methodology for experimental determination using the equilibrium shake-flask method coupled with HPLC-UV analysis, and discuss the critical factors influencing the solubilization process.

Introduction: The Significance of Solubility

5-Amino-4-chloropyrimidine is a pivotal intermediate in synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its pyrimidine core, substituted with both an electron-donating amino group and an electron-withdrawing chloro group, makes it a versatile scaffold for creating complex molecules. The success of synthetic reactions, purification processes (such as crystallization), and formulation development hinges on a thorough understanding of the compound's solubility in various organic solvents.[1]

Predicting the bioavailability and efficacy of a potential drug candidate is also closely tied to its solubility.[] Inadequate solubility can lead to poor absorption and formulation challenges, becoming a significant bottleneck in the drug development pipeline. This guide therefore serves not as a static data sheet, but as a practical manual for generating the critical solubility data required for process optimization and rational formulation design.

Physicochemical Profile and Its Influence on Solubility

The solubility of a solid in a liquid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The key physicochemical properties of 5-Amino-4-chloropyrimidine offer crucial insights into its expected behavior.

The molecular structure, featuring a polar pyrimidine ring, a hydrogen bond-donating amino group, and a polar C-Cl bond, suggests that the molecule possesses a notable dipole moment. The amino group can act as a hydrogen bond donor, while the ring nitrogens can act as hydrogen bond acceptors. This inherent polarity indicates that 5-Amino-4-chloropyrimidine will likely exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.[]

However, the planar, aromatic nature of the pyrimidine ring can lead to strong π-π stacking interactions in the crystal lattice. The energy required to overcome this crystal lattice energy is a major determinant of solubility. A high melting point often correlates with high lattice energy, suggesting that significant energy input is needed to dissolve the solid.

Table 1: Key Physicochemical Properties of 5-Amino-4-chloropyrimidine

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | [3] |

| Molecular Weight | 129.55 g/mol | [3] |

| CAS Number | 54660-78-5 | [3] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 111-116 °C | |

| Calculated XLogP3 | 0.5 | [3] |

| IUPAC Name | 4-chloropyrimidin-5-amine | [3][4] |

The relatively low calculated XLogP3 value of 0.5 suggests a degree of hydrophilicity, but its complex functionalities necessitate a broad experimental screening across solvents of varying polarity and hydrogen bonding capabilities.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium (or shake-flask) method.[] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. The workflow involves saturating the solvent, separating the solid and liquid phases, and quantifying the dissolved solute.

Workflow for Solubility Determination

The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol: Equilibrium Solubility Measurement

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

-

5-Amino-4-chloropyrimidine (>97% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of 5-Amino-4-chloropyrimidine to a pre-weighed vial. "Excess" is critical; a good starting point is ~20-30 mg.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

Causality Insight: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. A constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for 1-2 hours to allow larger particles to settle.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[5]

-

Trustworthiness Check: This step is superior to simple settling as it removes fine particulates that could otherwise pass through a filter and artificially inflate the measured concentration.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Filtration: Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample by HPLC-UV as described in the following section.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of dissolved 5-Amino-4-chloropyrimidine.[6][7]

Step-by-Step Protocol: HPLC-UV Method Development

This protocol is adapted from methodologies used for structurally similar amino-chloro-heterocycles.[6][8]

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7-5 µm).[6]

-

Mobile Phase: Isocratic mixture of water (pH adjusted to 3 with phosphoric acid) and methanol (e.g., 50:50 v/v). The ratio should be optimized to achieve a good peak shape and a retention time of 2-5 minutes.[6]

-

Flow Rate: 0.7 - 1.0 mL/min.[6]

-

Column Temperature: 30-40 °C to ensure reproducibility.[6]

-

Injection Volume: 10 µL.[9]

-

UV Detection Wavelength: Scan for the lambda max (λmax) of 5-Amino-4-chloropyrimidine in the mobile phase (typically between 250-280 nm). A wavelength of 254 nm is a common starting point.[6]

Procedure:

-

Standard Preparation: Prepare a stock solution of 5-Amino-4-chloropyrimidine of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Calibration Curve: Create a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of your diluted solubility samples.

-

Analysis: Inject the calibration standards, from lowest to highest concentration, followed by the diluted samples.

-

Data Processing: Plot the peak area from the UV detector against the known concentration of the standards to generate a linear calibration curve (R² > 0.999).[6]

-

Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted samples.

-

Final Solubility Calculation: Account for the dilution factor to calculate the final solubility in the original organic solvent.

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison between solvents.

Table 2: Template for Experimental Solubility Data of 5-Amino-4-chloropyrimidine at 25 °C

| Solvent | Solvent Polarity Index | H-Bond Donor/Acceptor | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Both | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Both | Experimental Value | Calculated Value |

| Isopropanol | 3.9 | Both | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Acceptor | Experimental Value | Calculated Value |

| Acetone | 5.1 | Acceptor | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | 3.1 | Neither | Experimental Value | Calculated Value |

| Toluene | 2.4 | Neither | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Acceptor | Experimental Value | Calculated Value |

| Snyder Polarity Index |

Analysis of results from a table like this can reveal important structure-solubility relationships. For instance, a significantly higher solubility in DMF and DMSO compared to methanol would suggest that the compound's hydrogen bond donating capability is a key driver for its solubilization in strong H-bond accepting solvents.

Safety and Handling

5-Amino-4-chloropyrimidine must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is harmful if swallowed and causes serious eye damage.[3] It may also cause skin and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or a face shield, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C is recommended) under an inert atmosphere, as it may be sensitive to light, air, and moisture.

Conclusion

This guide provides the essential scientific framework and actionable protocols for determining the solubility of 5-Amino-4-chloropyrimidine in organic solvents. By systematically applying the described equilibrium method and HPLC-UV quantification, researchers can generate the reliable, high-quality data needed to accelerate chemical synthesis, streamline purification, and enable rational formulation development. A deep understanding of solubility is not merely an academic exercise but a critical step in translating a chemical entity from the bench to its final application.

References

-

5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem . National Center for Biotechnology Information. [Link]

-

Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH . National Institutes of Health. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs . DDL Inc. [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate . ResearchGate. [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed . National Institutes of Health. [Link]

-

Analytical Methods - RSC Publishing . Royal Society of Chemistry. [Link]

-

Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate . ResearchGate. [Link]

-

Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV S - Oxford Academic . Oxford University Press. [Link]

-

Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . SIELC Technologies. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H66671.03 [thermofisher.com]

- 5. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-Amino-4-chloropyrimidine

This guide provides a comprehensive technical overview of the structural and conformational properties of 5-amino-4-chloropyrimidine, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structural characteristics, analytical methodologies for its characterization, and its conformational behavior.

Introduction: The Significance of 5-Amino-4-chloropyrimidine

5-Amino-4-chloropyrimidine (C₄H₄ClN₃, CAS No: 54660-78-5) is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its structure, featuring an amino group at the 5-position and a chlorine atom at the 4-position of the pyrimidine ring, imparts a unique reactivity profile that is instrumental in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for designing novel derivatives with enhanced biological efficacy and for optimizing synthetic routes.

Table 1: Physicochemical Properties of 5-Amino-4-chloropyrimidine

| Property | Value | Reference |

| IUPAC Name | 4-chloropyrimidin-5-amine | |

| Molecular Formula | C₄H₄ClN₃ | |

| Molecular Weight | 129.55 g/mol | |

| CAS Number | 54660-78-5 | |

| Appearance | White to yellow to orange crystalline powder | |

| Melting Point | 111-116 °C |

Structural Analysis: Elucidating the Molecular Architecture

The definitive determination of the three-dimensional structure of a molecule like 5-amino-4-chloropyrimidine is achieved through a combination of spectroscopic and crystallographic techniques. While a dedicated single-crystal X-ray diffraction study for 5-amino-4-chloropyrimidine is not publicly available, analysis of closely related structures and spectroscopic data allows for a detailed structural elucidation.

X-ray Crystallography of an Analogous Compound

The crystal structure of a related compound, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, provides significant insights into the likely intermolecular interactions of 5-amino-4-chloropyrimidine. In this analogue, the pyrimidine rings participate in extensive hydrogen bonding and π–π stacking interactions. It is highly probable that 5-amino-4-chloropyrimidine exhibits similar supramolecular assemblies in the solid state, with the amino group acting as a hydrogen bond donor and the pyrimidine ring nitrogen atoms as acceptors. These interactions play a crucial role in the crystal packing and can influence the molecule's physical properties, such as solubility and melting point.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of 5-amino-4-chloropyrimidine in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring, as well as the electron-donating effect of the amino group. The amino protons may appear as a broad singlet and their chemical shift can be solvent-dependent. Of particular note is the phenomenon of line broadening, which can be observed for the amino group protons due to restricted rotation around the C-N bond, indicating the presence of rotamers at room temperature.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be characteristic of an aromatic heterocyclic system, with the carbon atom attached to the chlorine atom appearing at a lower field.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in 5-amino-4-chloropyrimidine. Key expected vibrational frequencies include N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the pyrimidine ring (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

Conformational Analysis: Dynamics of the Pyrimidine Ring and Amino Group

The biological activity of a molecule is often intrinsically linked to its accessible conformations. For 5-amino-4-chloropyrimidine, the key conformational considerations are the planarity of the pyrimidine ring and the rotational freedom of the exocyclic amino group.

Pyrimidine Ring Conformation

The pyrimidine ring in nucleobases and related heterocyclic compounds is known to possess a degree of conformational flexibility, deviating from perfect planarity. Quantum-chemical studies have shown that the pyrimidine ring can adopt non-planar conformations, such as a sofa configuration, with relatively low energy penalties. This flexibility can be crucial for its interaction with biological targets.

Amino Group Rotation

The rotation of the amino group around the C5-N bond is a key conformational feature. This rotation is expected to have a relatively low energy barrier, but the planarity of the group with respect to the pyrimidine ring can be influenced by electronic effects and intermolecular interactions in the solid state or in solution. The partial double bond character of the C-N bond, due to the delocalization of the nitrogen lone pair into the aromatic ring, can lead to a higher rotational barrier than a typical C-N single bond. This restricted rotation can give rise to conformational isomers (rotamers) that may be observable by NMR spectroscopy at low temperatures.

Experimental and Computational Workflows

To provide a more in-depth understanding, the following experimental and computational workflows are proposed for a comprehensive structural and conformational analysis of 5-amino-4-chloropyrimidine.

Proposed Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Proposed workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Synthesis and Purification: Synthesize 5-amino-4-chloropyrimidine and purify it by recrystallization to obtain high-purity material suitable for crystal growth.

-

Crystal Growth: Screen various solvents and solvent mixtures to find suitable conditions for growing single crystals of X-ray diffraction quality. Slow evaporation is a commonly used technique.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using an X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Proposed Computational Workflow: DFT-Based Conformational Analysis

Caption: Proposed workflow for DFT-based conformational analysis.

Protocol:

-

Initial Structure: Build the 3D structure of 5-amino-4-chloropyrimidine using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

-

Potential Energy Surface (PES) Scan: Systematically rotate the dihedral angle defining the orientation of the amino group and calculate the energy at each step to generate a potential energy surface for the rotation.

-

Transition State Search: Identify the transition state for the amino group rotation from the PES scan and perform a transition state optimization.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm the nature of the stationary points (minimum or transition state) and to predict the IR spectrum.

Conclusion

5-Amino-4-chloropyrimidine is a molecule of significant interest in medicinal and materials chemistry. A comprehensive structural and conformational analysis, integrating experimental techniques like NMR and X-ray crystallography with computational methods such as DFT, is essential for a complete understanding of its properties and reactivity. This guide provides a framework for such an analysis, highlighting the key structural features and outlining robust methodologies for their investigation. The insights gained from these studies are invaluable for the rational design of novel and more effective derivatives for a wide range of applications.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Amino-4-chloropyrimidine CAS 54660-78-5: Synthesis Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

- Ray, J., Zeller, M., & Fun, H. K. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate.

- Kim, H., et al. (2022). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. Frontiers in Chemistry, 10, 888373.

- Guckian, K. M., et al. (1994). Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition. Nucleic Acids Research, 22(14), 2837–2844.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Amino-4-chloropyrimidine: Your Go-To Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102228.

-

PubChem. (n.d.). 5-Amino-4-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Gorb, L., & Leszczynski, J. (2005). Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. Journal of Biomolecular Structure and Dynamics, 22(5), 557-564.

- Taylor, M. D., & Marshall, G. R. (1985). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.

- Björsne, M., et al. (1995). Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety. Bioorganic & Medicinal Chemistry, 3(4), 397-402.

- Hosseini-Bandegharaei, A., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(83), 52755-52763.

-

NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

- He, L., & Kang, J. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.

-

MOLBASE. (n.d.). 5-Amino-4-Chloropyrimidine|54660-78-5. Retrieved from [Link]

- Blow, D. (2002). An introduction to X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 5), 785–794.

- Garner, J., et al. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 73(10), 1080-1085.

- García-Raso, A., et al. (2021). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 45(10), 4645-4657.

- Gomathi, R., et al. (2024). 4-Amino-3,5-dichloropyridine.

- Al-Masoudi, N. A., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports, 9(1), 19253.

- García-Raso, A., et al. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45(38), 17745-17756.

- El-Naggar, M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163.

- Terada, T., et al. (2008). Understanding the roles of amino acid residues in tertiary structure formation of chignolin by using molecular dynamics simulation.

role of 5-Amino-4-chloropyrimidine in heterocyclic chemistry

An In-Depth Technical Guide to 5-Amino-4-chloropyrimidine in Heterocyclic Chemistry

Abstract

5-Amino-4-chloropyrimidine (CAS No. 54660-78-5) stands as a cornerstone intermediate in the field of heterocyclic chemistry, prized for its unique structural arrangement that confers exceptional synthetic versatility.[1] This guide provides an in-depth exploration of its fundamental properties, core reactivity, and pivotal applications. We will dissect the electronic characteristics that govern its reaction pathways, focusing on the two primary modes of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Through mechanistic insights, detailed experimental protocols, and case studies in drug discovery—particularly in the synthesis of potent kinase inhibitors and purine analogs—this document serves as a technical resource for researchers, scientists, and professionals in drug development. The strategic application of this building block enables the precise construction of complex molecular architectures, making it an indispensable tool in the modern synthetic chemist's arsenal.[2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. 5-Amino-4-chloropyrimidine is a solid at room temperature, and its key properties are summarized below.[3][4]

| Property | Value | Source |

| CAS Number | 54660-78-5 | [3][4] |

| Molecular Formula | C₄H₄ClN₃ | [3][4] |

| Molecular Weight | 129.55 g/mol | [3][4] |

| IUPAC Name | 4-chloropyrimidin-5-amine | [4][5] |

| Melting Point | 111-116 °C | [3] |

| Appearance | White to yellow crystalline powder | [5] |

| Storage Temperature | 2-8°C | [3] |

The Electronic Landscape and Reactivity

The synthetic utility of 5-Amino-4-chloropyrimidine is a direct result of its electronic structure. The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[6] These atoms exert strong inductive and mesomeric electron-withdrawing effects, significantly reducing the electron density at the ring's carbon atoms and rendering them electrophilic.

The two substituents further modulate this reactivity:

-

The C4-Chlorine Atom: This halogen acts as an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack. The inherent electron deficiency of the pyrimidine ring activates this position for SNAr reactions.[6]

-

The C5-Amino Group: This electron-donating group acts as a nucleophile. Its position adjacent to the C4-chlorine allows it to be a crucial component in cyclization reactions, particularly in the formation of fused heterocyclic systems like purines.[7]

Key Transformations and Mechanistic Insights

The dual reactivity of 5-Amino-4-chloropyrimidine enables a wide array of synthetic transformations, primarily centered around the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction pathway for this substrate.[6] The electron-poor nature of the pyrimidine ring facilitates attack by a diverse range of nucleophiles, including amines, thiols, and alcohols, to displace the chloride ion.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[6]

Experimental Protocol 1: General Procedure for SNAr with an Amine

Causality: The choice of a polar aprotic solvent like DMF or a protic solvent like isopropanol facilitates the reaction by stabilizing the charged Meisenheimer intermediate. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.

-

Reagent Preparation: In a round-bottom flask, dissolve 5-Amino-4-chloropyrimidine (1.0 eq.) in a suitable solvent (e.g., isopropanol, DMF) to a concentration of 0.1-0.5 M.

-

Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) to the solution.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-amino-substituted pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful methodology for forming carbon-carbon and carbon-heteroatom bonds, and 5-Amino-4-chloropyrimidine is an excellent substrate.[8] The Suzuki-Miyaura reaction, which couples the pyrimidine with an organoboron reagent, is particularly valuable for synthesizing 4-aryl-5-aminopyrimidines.[8][9]

Mechanism: The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: The choice of catalyst system is critical. A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand are used to form the active Pd(0) species. The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: To a reaction vessel, add 5-Amino-4-chloropyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-5-aminopyrimidine product.

Applications in the Synthesis of Bioactive Heterocycles

The true value of 5-Amino-4-chloropyrimidine is realized in its application as a scaffold for molecules of significant biological importance.[1]

Synthesis of Kinase Inhibitors

The pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the adenine core of ATP and bind to the enzyme's active site.[7] Derivatives of 5-Amino-4-chloropyrimidine have been instrumental in developing potent inhibitors for various kinases implicated in cancer.[10][11]

For example, a series of 5-chloro-2-amino-pyrimidine derivatives were designed and synthesized as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication that is overexpressed in many cancers.[11][12] Structure-activity relationship (SAR) studies of these compounds have led to the identification of highly potent molecules.[12]

| Compound Class | Target Kinase | Example IC₅₀ | Source |

| 5-Chlorine-2-amino-pyrimidines | PLK4 | 0.8 nM (Compound 5f) | [12] |

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Potent inhibition reported | [10] |

| 5-Chloro-4-((phenyl)amino)pyrimidines | HDAC3 | High activity reported | [13] |

Construction of Purine Analogs

5-Amino-4-chloropyrimidine is a key precursor for constructing purine analogs, which have a wide range of medicinal uses, including as anticancer and antiviral agents.[2][14] The synthetic strategy often involves an initial SNAr reaction at the C4 position to introduce a second amino group, yielding a 4,5-diaminopyrimidine intermediate. This intermediate is the classic starting point for the Traube purine synthesis.[7]

The Traube synthesis involves the cyclization of the 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative, to form the fused imidazole ring, completing the purine core.[7][14]

Conclusion

5-Amino-4-chloropyrimidine is far more than a simple heterocyclic compound; it is a strategic synthetic platform. Its well-defined and predictable reactivity at the C4 and C5 positions allows for the controlled and sequential introduction of diverse functionalities. This capability has cemented its role as a vital intermediate in the synthesis of high-value molecules, most notably in the development of targeted cancer therapeutics like kinase inhibitors.[2][13] As the demand for novel and complex heterocyclic scaffolds continues to grow in medicinal chemistry and materials science, the fundamental importance and broad applicability of 5-Amino-4-chloropyrimidine are set to endure.

References

Click to expand

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Amino-4-chloropyrimidine 97 54660-78-5 [sigmaaldrich.com]

- 4. 5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H66671.06 [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 15. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Ascendancy of 5-Amino-4-chloropyrimidine: A Cornerstone for Modern Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Among its many derivatives, 5-Amino-4-chloropyrimidine has emerged as a particularly powerful building block, especially in the design of targeted therapies like kinase inhibitors. Its strategic arrangement of a nucleophilic amino group and a reactive chloro leaving group at adjacent positions (C5 and C4, respectively) provides a versatile handle for constructing complex molecular architectures with precise three-dimensional orientations. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of 5-Amino-4-chloropyrimidine, providing researchers with the foundational knowledge and practical protocols to leverage this critical intermediate in drug discovery programs.

Strategic Importance in Medicinal Chemistry

The utility of 5-Amino-4-chloropyrimidine lies in its distinct electronic and structural features. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of side chains, which are often crucial for targeting the hinge region of protein kinases.

Simultaneously, the amino group at the C5 position serves as a versatile synthetic handle. It can be acylated, alkylated, or utilized in cross-coupling reactions to build out the molecule, often targeting the solvent-front region of the kinase active site. This dual functionality enables a modular approach to library synthesis, allowing for rapid exploration of structure-activity relationships (SAR).

Synthesis and Physicochemical Properties

5-Amino-4-chloropyrimidine is commercially available from numerous suppliers. For custom synthesis, a common laboratory-scale preparation involves the chlorination of 5-aminopyrimidin-4-one.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | Sigma-Aldrich |

| Molecular Weight | 129.55 g/mol | Sigma-Aldrich |

| Appearance | Off-white to light yellow crystalline powder | ChemicalBook |

| Melting Point | 143-147 °C | Sigma-Aldrich |

| Solubility | Soluble in methanol, DMSO, and hot water | ChemicalBook |

Core Reactivity: The Medicinal Chemist's Toolkit

The synthetic power of 5-Amino-4-chloropyrimidine stems from the differential reactivity of its two key functional groups. The C4-chloro position is primed for nucleophilic substitution, while the C5-amino group is a potent nucleophile and a handle for cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) at C4

The primary and most fundamental reaction is the displacement of the C4-chloride. This reaction is highly efficient and tolerant of a wide range of nucleophiles, particularly anilines and aliphatic amines, which are common components of kinase inhibitors designed to form hydrogen bonds with the kinase hinge region.

Workflow: General SNAr Reaction

Caption: A typical workflow for SNAr reactions at the C4 position.

Protocol: Synthesis of N⁴-(3-chloro-4-fluorophenyl)-pyrimidine-4,5-diamine

This protocol is a representative example of an SNAr reaction, a key step in the synthesis of many kinase inhibitors.

-

Reagent Setup: In a round-bottom flask, suspend 5-Amino-4-chloropyrimidine (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in n-butanol (approx. 0.2 M).

-

Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq). The acid protonates the pyrimidine ring, further activating it towards nucleophilic attack.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

-

Purification: Collect the solid by filtration, wash with a cold solvent like diethyl ether or hexanes to remove impurities, and dry under vacuum to yield the desired N⁴-substituted product.

Causality Insight: The choice of n-butanol as a solvent is strategic; its high boiling point allows the reaction to be conducted at elevated temperatures, accelerating the SNAr process. The acidic catalyst is crucial for protonating a ring nitrogen, which significantly increases the electrophilicity of the C4 position, thereby facilitating the nucleophilic attack.

Palladium-Catalyzed Cross-Coupling at C4

While SNAr is dominant, the C4-chloro position can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions are essential for creating carbon-carbon or carbon-nitrogen bonds where SNAr is not feasible.

Protocol: Suzuki Coupling for C4-Arylation

-

Reagent Setup: Combine 5-Amino-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a reaction vessel.

-

Solvent & Catalyst: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly with argon or nitrogen. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq).

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel.